

An In-depth Technical Guide to Orthanilic Acid: Structure, Synthesis, and Applications

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Compound of Interest

Compound Name: 2-Aminobenzenesulfonic acid

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Introduction

Orthanilic acid, systematically known as **2-aminobenzenesulfonic acid**, is an organic compound with the chemical formula C₆H₇NO₃S.[1][2] It is an isomer of sulfanilic acid (4-aminobenzenesulfonic acid) and metanilic acid (3-aminobenzenesulfonic acid). This off-white crystalline powder is a versatile intermediate in the chemical and pharmaceutical industries, primarily utilized in the synthesis of sulfonamide antibiotics, various dyes, and other therapeutic agents.[1] Its high purity and consistent quality are crucial for its application in pharmaceutical formulations.[1] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of orthanilic acid for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

Orthanilic acid is an aromatic compound characterized by a benzene ring substituted with an amino group (-NH₂) and a sulfonic acid group (-SO₃H) at ortho positions.[3] The presence of both an acidic sulfonic acid group and a basic amino group gives it amphoteric properties.

Physicochemical Properties

A summary of the key physicochemical properties of orthanilic acid is presented in the table below.



Property	Value	Reference(s)
Molecular Formula	C ₆ H ₇ NO ₃ S	[1]
Molecular Weight	173.19 g/mol	[1]
Appearance	White to off-white crystalline powder	[1]
Melting Point	325 °C (decomposes)	[3]
Solubility	Slightly soluble in hot water, soluble in concentrated hydrochloric acid, insoluble in ethanol and ether.	[4]
рКа	2.46 (at 25 °C)	[3]
CAS Number	88-21-1	[3]

Spectroscopic Data

The structural characterization of orthanilic acid is supported by various spectroscopic techniques. The following table summarizes key spectroscopic data.

Spectroscopic Technique	Data	Reference(s)
¹H NMR	Spectral data available, specific shifts depend on solvent.	[5]
¹³ C NMR	Spectral data available, specific shifts depend on solvent.	[5]
Mass Spectrometry	Mass spectra available on public databases such as PubChem.	[5]
Infrared (IR) Spectroscopy	ATR-IR spectra are available on public databases.	[5]



Synthesis of Orthanilic Acid

Orthanilic acid can be synthesized through several routes. One common and well-documented method is the reduction of o-nitrobenzenesulfonic acid.

Experimental Protocol: Reduction of o-Nitrobenzenesulfonic Acid

This protocol is adapted from a procedure in Organic Syntheses.[1]

Materials:

- o-Nitrobenzenesulfonyl chloride
- Anhydrous sodium carbonate
- Acetic acid
- Iron filings (approximately 20-mesh)
- Decolorizing carbon
- · Concentrated hydrochloric acid
- · Ethyl alcohol

Procedure:

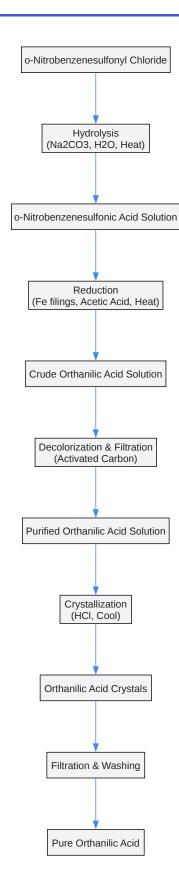
- Hydrolysis of o-Nitrobenzenesulfonyl Chloride: In a 3-liter flask equipped with a reflux condenser and a stirrer, a mixture of 200 g (0.90 mole) of o-nitrobenzenesulfonyl chloride, 100 g of anhydrous sodium carbonate, and 600 cc of water is heated to boiling with stirring. The hydrolysis is typically complete within 45 minutes after the compound has melted. The resulting orange-red solution is filtered.
- Acidification: The filtrate is made just acidic to litmus with the addition of approximately 25 cc of acetic acid.



- Reduction: The solution is transferred to a 3-liter, three-necked flask fitted with a reflux condenser and an efficient stirrer. The solution is heated to boiling, and 350 g of iron filings are added in portions of about 25 g every fifteen minutes with vigorous stirring. The mixture will turn a deep brown color.
- Completion of Reaction: After the addition of iron filings, the mixture is stirred and heated for four hours. The reaction is complete when a filtered sample of the mixture yields an almost colorless filtrate.
- Decolorization and Filtration: Once the reduction is complete, 2 g of decolorizing carbon is added to the hot mixture, which is then filtered by suction. The residue is washed with small amounts of hot water, and the washings are added to the main solution.
- Crystallization: The filtrate is cooled to about 15 °C, and 95 cc of concentrated hydrochloric acid is slowly added. Orthanilic acid precipitates as fine, colorless crystals.
- Isolation and Washing: When the temperature of the mixture has returned to about 15 °C, the crystalline mass is filtered. The precipitate is washed with water and then with ethyl alcohol.

Synthesis Workflow Diagram





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Caption: Synthesis workflow for orthanilic acid via reduction.





Applications in Drug Development and Research

Orthanilic acid serves as a crucial building block in the synthesis of various pharmaceutical compounds and is a subject of interest in biochemical research.

Intermediate in Drug Synthesis

Orthanilic acid is a key intermediate in the production of sulfonamide antibiotics, which are a class of synthetic antimicrobial agents.[1] It is also used in the manufacture of certain dyes.[2]

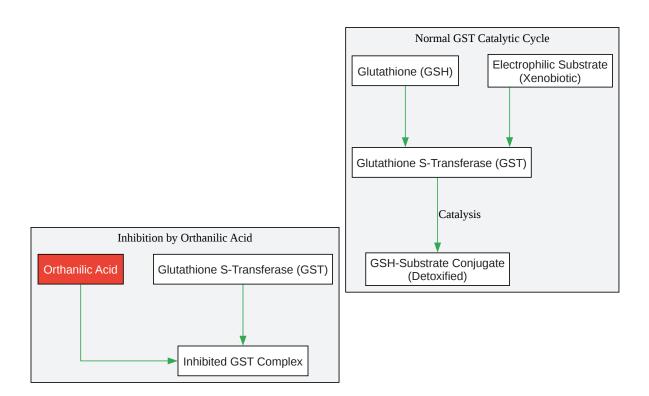
Biological Activity and Signaling Pathways

Inhibition of Glutathione S-Transferase (GST)

Orthanilic acid has been shown to inhibit the enzymatic activity of glutathione S-transferase (GST).[6] GSTs are a family of phase II detoxification enzymes that catalyze the conjugation of glutathione to a wide variety of xenobiotic and endogenous electrophilic compounds, rendering them more water-soluble and easier to excrete.[7][8]

The inhibitory action of orthanilic acid is attributed to its ability to bind directly to the GST protein.[6] This binding can interfere with the normal catalytic cycle of the enzyme, preventing it from detoxifying harmful substances. The overexpression of GST is associated with resistance to certain cancer chemotherapeutic drugs, making GST inhibitors a potential area of research for adjuvant cancer therapies.[7]





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Caption: Mechanism of GST inhibition by orthanilic acid.

Other Biological Roles

Orthanilic acid is involved in benzoate degradation and microbial metabolism in diverse environments.[9] Additionally, it has been observed to have a positive inotropic effect, meaning it can increase the force of contraction of the heart muscle, in in vitro studies on guinea pig hearts.[6]



Conclusion

Orthanilic acid is a chemically and biologically significant molecule with a well-defined structure and a range of important applications. Its role as a key intermediate in the synthesis of pharmaceuticals, particularly sulfonamides, underscores its importance in drug development. Furthermore, its ability to modulate the activity of enzymes like glutathione S-transferase opens up avenues for further research into its therapeutic potential. The detailed understanding of its synthesis and properties provided in this guide serves as a valuable resource for scientists and researchers in the field.

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